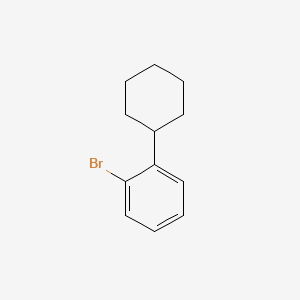

1-Bromo-2-cyclohexylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMDAGGQRIDSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449311 | |

| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-92-8 | |

| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-cyclohexylbenzene from Cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-bromo-2-cyclohexylbenzene from cyclohexylbenzene. The primary method described is electrophilic aromatic bromination. A significant challenge in this synthesis is controlling the regioselectivity to favor the ortho isomer over the thermodynamically more stable para isomer. This document provides a comprehensive overview of a standard experimental protocol, discusses the factors influencing isomer distribution, and presents strategies to potentially enhance ortho-selectivity. All quantitative data is summarized in tables, and a detailed experimental workflow is visualized.

Introduction

Cyclohexylbenzene is an aromatic hydrocarbon that serves as a versatile starting material in organic synthesis. Its bromination is a key step in the preparation of various intermediates used in the pharmaceutical and materials science industries. The cyclohexyl group is an activating, ortho-, para- directing group in electrophilic aromatic substitution reactions. However, the steric bulk of the cyclohexyl group generally leads to a preferential formation of the para-substituted product, 1-bromo-4-cyclohexylbenzene. The synthesis of the ortho-isomer, this compound, therefore, presents a regioselectivity challenge that requires careful consideration of reaction conditions.

This guide provides a detailed methodology for the bromination of cyclohexylbenzene and discusses the chemical principles governing the isomeric product distribution.

Reaction Mechanism and Regioselectivity

The bromination of cyclohexylbenzene proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is typically initiated by the generation of a highly electrophilic bromine species, often by the action of a Lewis acid catalyst on molecular bromine. This electrophile is then attacked by the electron-rich aromatic ring of cyclohexylbenzene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the brominated product.

The cyclohexyl group, being an electron-donating alkyl group, activates the benzene ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. The formation of ortho and para isomers is favored due to the stabilization of the corresponding carbocation intermediates through resonance and the inductive effect of the alkyl group.

However, the steric hindrance imposed by the bulky cyclohexyl group significantly disfavors the approach of the electrophile to the ortho positions. Consequently, the para isomer is generally the major product. The ratio of ortho to para isomers is influenced by several factors, including the nature of the brominating agent, the catalyst used, the reaction temperature, and the solvent.

Experimental Protocol: Bromination of Cyclohexylbenzene

This protocol describes a general procedure for the bromination of cyclohexylbenzene using bromine and a Lewis acid catalyst. It is important to note that this procedure will likely yield a mixture of ortho and para isomers, with the para isomer being the major product. Subsequent purification will be necessary to isolate the desired this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Cyclohexylbenzene | 160.26 | 0.94 | 16.03 g (17.05 mL) | 0.1 |

| Bromine | 159.81 | 3.12 | 17.58 g (5.63 mL) | 0.11 |

| Anhydrous Ferric Bromide (FeBr₃) | 295.56 | 4.64 | 2.96 g | 0.01 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.33 | 100 mL | - |

| 10% Sodium Thiosulfate (Na₂S₂O₃) solution | - | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 2.66 | 5 g | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add cyclohexylbenzene (16.03 g, 0.1 mol) and dichloromethane (100 mL).

-

Catalyst Addition: Carefully add anhydrous ferric bromide (2.96 g, 0.01 mol) to the flask.

-

Bromination: Cool the mixture to 0 °C using an ice bath. Add bromine (17.58 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 5 °C.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully pouring the mixture into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and wash with 10% sodium thiosulfate solution (50 mL) to remove any unreacted bromine.

-

Wash with saturated sodium bicarbonate solution (50 mL) to neutralize any acidic byproducts.

-

Wash with brine (50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product will be a mixture of this compound, 1-bromo-4-cyclohexylbenzene, and potentially some unreacted starting material.

-

Separate the isomers using fractional distillation under reduced pressure or by column chromatography on silica gel. The boiling points of the isomers are expected to be close, making distillation challenging. Column chromatography is often the more effective method for separation.

-

Expected Results:

The yield of the mixed bromo-cyclohexylbenzene isomers is typically in the range of 70-85%. The ratio of ortho to para isomers can vary but is generally expected to be low for the ortho product (e.g., 1:5 to 1:10).

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (mixture) | Ortho:Para Ratio |

| This compound | C₁₂H₁₅Br | 239.15 | 70-85% | 1:5 - 1:10 |

| 1-Bromo-4-cyclohexylbenzene | C₁₂H₁₅Br | 239.15 |

Strategies to Enhance Ortho-Selectivity

Achieving high ortho-selectivity in the bromination of alkylbenzenes is a known synthetic challenge. Some strategies that have been explored for other substrates and could be adapted for cyclohexylbenzene include:

-

Use of Bulky Brominating Agents: While seemingly counterintuitive, some bulky brominating agents in combination with specific catalysts might favor ortho substitution through unique transition states.

-

Directed Ortho Metalation: This multi-step approach involves the introduction of a directing group at the ortho position, followed by metalation and then reaction with a bromine source. The directing group is subsequently removed. This method offers high selectivity but is less atom-economical.

-

Catalyst Control: The use of shape-selective catalysts, such as certain zeolites, has been shown to influence the regioselectivity of aromatic substitutions.[1] However, many zeolites tend to favor the para isomer. Research into catalysts that can create a sterically constrained environment around the ortho position is ongoing.

-

Use of Blocking Groups: A temporary blocking group can be introduced at the para position, forcing bromination to occur at the ortho positions. The blocking group is then removed in a subsequent step.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexylbenzene via electrophilic aromatic bromination is a feasible but challenging process due to the inherent preference for para-substitution. The provided experimental protocol offers a general method for this transformation, which will necessitate a robust purification strategy to isolate the desired ortho-isomer. For researchers requiring higher ortho-selectivity, investigation into more advanced synthetic strategies such as directed metalation or the use of specialized catalytic systems may be necessary. This guide serves as a foundational document for professionals in the field, providing the essential details for the synthesis and highlighting the key chemical principles at play.

References

An In-depth Technical Guide to 1-Bromo-2-cyclohexylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-Bromo-2-cyclohexylbenzene. The information is presented to support research, scientific analysis, and drug development activities where this compound may be a key intermediate or structural motif.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound. A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅Br | --INVALID-LINK--[1] |

| Molecular Weight | 239.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 59734-92-8 | --INVALID-LINK--[1] |

| Boiling Point | 79-83 °C at 0.01 mmHg | Not explicitly cited |

| Density | 1.295 g/cm³ | Not explicitly cited |

| Refractive Index | 1.5605 | Not explicitly cited |

| Appearance | Clear, colorless liquid | Not explicitly cited |

| Solubility | Information not available |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom and a cyclohexyl group at adjacent positions.

Key Structural Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: C1CCC(CC1)C2=CC=CC=C2Br[1]

-

InChI Key: BXMDAGGQRIDSPA-UHFFFAOYSA-N[1]

Synthesis

While several synthetic routes are possible, a common conceptual pathway involves the coupling of a brominated benzene derivative with a cyclohexyl source. One potential, though not explicitly detailed in the available literature, is the reaction of 1,2-dibromobenzene with a cyclohexylating agent. A generalized workflow for such a synthesis is depicted below.

Caption: Conceptual Synthesis Workflow.

Experimental Protocols

General Synthesis Protocol (Hypothetical)

Materials:

-

1,2-Dibromobenzene

-

Magnesium turnings

-

Cyclohexyl bromide

-

Anhydrous diethyl ether or THF

-

Palladium or Nickel catalyst (for cross-coupling)

-

Hydrochloric acid (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for elution)

Procedure:

-

Grignard Reagent Formation (if applicable): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a crystal of iodine are placed. A solution of cyclohexyl bromide in anhydrous ether/THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.

-

Cross-Coupling Reaction: To a separate flask containing 1,2-dibromobenzene and a suitable catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent, the prepared Grignard reagent (or other cyclohexylating agent) is added slowly at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

General Spectroscopic Characterization Protocol

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 500 MHz)

-

Mass Spectrometer (e.g., with Electron Ionization - EI)

FTIR Spectroscopy:

A small amount of the purified liquid sample is placed directly onto the ATR crystal of the FTIR spectrometer (Neat). The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

NMR Spectroscopy:

Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry:

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The mass spectrum is obtained using electron ionization.

Spectroscopic Data

While a complete set of experimentally-derived spectroscopic data is not available in the cited literature, some information can be found or predicted.

FTIR Spectroscopy:

An FTIR spectrum of this compound has been recorded on a Bruker Tensor 27 FT-IR instrument using the Neat technique.[1] Key expected vibrational modes would include:

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic)

-

C-H bending (aliphatic)

-

C-Br stretching

NMR Spectroscopy:

Predicted ¹H and ¹³C NMR data are available on some chemical supplier websites, though experimental spectra are not provided in the search results.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the cyclohexyl group or the bromine atom.

Caption: General Characterization Workflow.

References

An In-depth Technical Guide to 1-Bromo-2-cyclohexylbenzene (CAS: 59734-92-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-cyclohexylbenzene is a halogenated aromatic hydrocarbon characterized by a benzene ring substituted with both a bromine atom and a cyclohexyl group at adjacent positions. While this compound has not been identified as a pharmacologically active agent in its own right, its structural features make it a valuable and versatile building block in synthetic organic and medicinal chemistry. The presence of an aryl bromide allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The sterically demanding cyclohexyl group can influence the conformational properties and metabolic stability of derivative molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key synthetic applications of this compound, with a focus on its potential utility in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a reference for its use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 59734-92-8 | [1][2] |

| Molecular Formula | C₁₂H₁₅Br | [1][2] |

| Molecular Weight | 239.15 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 79-83 °C at 0.01 mmHg | |

| Density | 1.295 g/cm³ | |

| Refractive Index | 1.5590-1.5640 at 20 °C | [4] |

| XLogP3 | 5.1 | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (Predicted) | Aromatic protons expected in the range of 7.0-7.6 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region, approximately 1.2-2.8 ppm. | [2] |

| ¹³C NMR (Predicted) | Aromatic carbons would resonate between 120-145 ppm. The carbon bearing the bromine atom would be in the lower end of this range. Cyclohexyl carbons would appear in the 25-45 ppm range. | [2] |

| Infrared (IR) | Spectra available, showing characteristic C-H stretching for aromatic and aliphatic groups, and C-Br stretching. | [3] |

| Raman | Spectra available for further structural characterization. | [3] |

| Mass Spectrometry | Not explicitly found, but would expect a molecular ion peak and isotopic pattern characteristic of a monobrominated compound. |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with 1,2-Dibromobenzene

This method involves the reaction of a cyclohexyl Grignard reagent with 1,2-dibromobenzene. The Grignard reagent acts as a nucleophile, displacing one of the bromine atoms on the benzene ring.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclohexyl chloride or bromide in anhydrous THF is added dropwise to initiate the formation of cyclohexylmagnesium halide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then cooled (typically to between -78°C and 20°C) and a solution of 1,2-dibromobenzene in anhydrous THF is added slowly. The temperature is carefully controlled to favor monosubstitution.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1-Bromo-2-cyclohexylbenzene, a key intermediate in various organic syntheses. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the analytical characterization of reaction pathways involving this compound.

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₁₂H₁₅Br | - | - | [1][2][3] |

| Molecular Weight | 239.15 | g/mol | - | [3][4][5] |

| Appearance | Clear, colorless liquid | - | Room Temperature | [1][2] |

| Density | 1.295 | g/cm³ | - | [3][6][7] |

| Boiling Point | 79 - 83 | °C | at 0.01 mmHg | [3][6][7] |

| Refractive Index | 1.5590 - 1.5640 | - | at 20°C | [1][2][6] |

| CAS Number | 59734-92-8 | - | - | [1][2][6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and can be adapted for the specific equipment available in a laboratory setting.

The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]

Apparatus:

-

Analytical balance

-

Pycnometer (specific gravity bottle) or a graduated cylinder[8]

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and record the mass. This is for calibration if required.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound.

-

Ensure the liquid is at a constant, known temperature (e.g., 20°C) using a water bath.

-

Insert the stopper and wipe away any excess liquid.

-

Weigh the pycnometer with the sample and record the mass.

-

The volume of the pycnometer can be determined from the mass of the water and its known density at that temperature.

-

Calculate the density of this compound using the formula: Density = Mass of Sample / Volume of Sample .[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12][13]

Apparatus:

-

Thiele tube or a heating mantle with a small beaker of heating oil (e.g., mineral oil)[11][14]

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Bunsen burner or hot plate

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube or oil bath.[11]

-

Heat the apparatus gently.[11]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The boiling point is the temperature at which the stream of bubbles is rapid and continuous.[15] Note the temperature when the liquid begins to enter the capillary tube upon cooling.[11]

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[16][17]

Apparatus:

-

Abbe refractometer[18]

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure:

-

Turn on the refractometer and the light source.

-

Ensure the prism is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Using a dropper, place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20°C), which can be maintained by the circulating water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical compound such as this compound.

References

- 1. L18059.06 [thermofisher.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C12H15Br | CID 10944502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 59734-92-8 [m.chemicalbook.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. wjec.co.uk [wjec.co.uk]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. scribd.com [scribd.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

1-Bromo-2-cyclohexylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-cyclohexylbenzene is an aromatic organic compound with the chemical formula C12H15Br.[1][2] Its molecular structure, featuring a bromine atom and a cyclohexyl group attached to adjacent carbon atoms of a benzene ring, makes it a valuable intermediate in organic synthesis. Particularly in the realm of drug discovery and development, this compound serves as a versatile precursor for the synthesis of more complex molecules, especially biaryl compounds, which are prevalent in many pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the key molecular properties of this compound, a detailed experimental protocol for its application in forming a Grignard reagent, and a visual representation of the experimental workflow.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H15Br | [1][2] |

| Molecular Weight | 239.15 g/mol | [1][2] |

| CAS Number | 59734-92-8 | [1][2] |

| Appearance | Clear, colorless liquid | [5] |

| Assay (GC) | ≥96.0% | [5] |

| Refractive Index | 1.5590-1.5640 @ 20°C | [5] |

Experimental Protocol: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a foundational reaction that opens the door to a multitude of subsequent carbon-carbon bond-forming reactions, which are critical in the synthesis of potential drug candidates. The following protocol is a detailed methodology for this transformation, adapted from established procedures for aryl bromides.

Objective: To prepare the Grignard reagent, (2-cyclohexylphenyl)magnesium bromide, from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for activation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line or glovebox equipment

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Syringes and needles

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture. The setup consists of a three-necked flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum for reagent addition via syringe.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, giving it a purplish-brown appearance. This process helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.

-

Initiation of Reaction: Add a small volume of anhydrous ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often with spontaneous refluxing of the solvent.

-

Formation of the Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction.

-

Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the consumption of the magnesium turnings.

-

Use of the Grignard Reagent: The resulting grey to brownish solution of (2-cyclohexylphenyl)magnesium bromide is not isolated but is used directly in the next synthetic step. The concentration of the Grignard reagent can be determined by titration if required for precise stoichiometric control in subsequent reactions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Grignard reagent formation from this compound and its subsequent reaction with a generic electrophile, a common sequence in the synthesis of pharmaceutical intermediates.

Caption: Workflow for Grignard reagent synthesis and reaction.

Applications in Drug Development

This compound is a key starting material for the synthesis of biaryl scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The ability to form a Grignard reagent or undergo other organometallic transformations (such as lithium-halogen exchange) allows for the coupling of the 2-cyclohexylphenyl moiety with other aromatic or heterocyclic systems.[6] This is a powerful strategy for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The steric bulk of the cyclohexyl group can also be exploited to influence the conformation of the resulting biaryl compounds, which can be critical for achieving selective binding to biological targets. While there is no widely reported direct biological activity or involvement in specific signaling pathways for this compound itself, its importance lies in its role as a versatile building block for creating molecules with potential therapeutic applications.

References

- 1. This compound | C12H15Br | CID 10944502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. biaryl_synthesis [www2.chemistry.msu.edu]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1-Bromo-2-cyclohexylbenzene (NMR, IR, MS)

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-cyclohexylbenzene

This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines detailed experimental protocols, presents predicted data in a structured format, and illustrates the analytical workflow.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.55 | d | 1H | Ar-H |

| 7.28 | t | 1H | Ar-H |

| 7.10 | t | 1H | Ar-H |

| 7.05 | d | 1H | Ar-H |

| 2.85 | m | 1H | Cyclohexyl-H (CH) |

| 1.80-1.95 | m | 4H | Cyclohexyl-H (CH₂) |

| 1.20-1.45 | m | 6H | Cyclohexyl-H (CH₂) |

¹³C NMR (Carbon NMR) Predicted Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| 145.5 | Ar-C (C-Br) |

| 133.0 | Ar-C |

| 131.0 | Ar-C |

| 128.5 | Ar-C |

| 127.0 | Ar-C |

| 124.0 | Ar-C |

| 44.0 | Cyclohexyl-C (CH) |

| 33.5 | Cyclohexyl-C (CH₂) |

| 26.8 | Cyclohexyl-C (CH₂) |

| 26.0 | Cyclohexyl-C (CH₂) |

Infrared (IR) Spectroscopy

Predicted FT-IR Peak Assignments (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H Stretch |

| 2935-2850 | Strong | Aliphatic C-H Stretch |

| 1580-1450 | Medium-Strong | Aromatic C=C Bending |

| 1450-1440 | Medium | Aliphatic CH₂ Bending |

| 1025 | Strong | C-Br Stretch |

| 750-700 | Strong | Ortho-disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation

| m/z | Relative Intensity | Proposed Fragment |

| 238/240 | High | [M]⁺ (Molecular Ion) |

| 159 | Medium | [M - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 81 | Medium | [C₆H₉]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the Purity and Characterization of 1-Bromo-2-cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and characterizing the structure of 1-Bromo-2-cyclohexylbenzene. This compound is a valuable building block in organic synthesis, and ensuring its quality is critical for the reliability and reproducibility of downstream applications in research and drug development.

Physicochemical and Purity Data

Accurate characterization of this compound begins with understanding its fundamental physicochemical properties and establishing its purity profile. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference / Method |

| Molecular Formula | C₁₂H₁₅Br | - |

| Molecular Weight | 239.15 g/mol | - |

| CAS Number | 59734-92-8 | - |

| Appearance | Clear, colorless liquid | Visual Inspection |

| Boiling Point | 79-83 °C at 0.01 mmHg | Distillation |

| Density | 1.295 g/cm³ | - |

| Refractive Index | 1.5590-1.5640 @ 20°C | Refractometry |

| Purity (by GC) | ≥96.0% - 97% | Gas Chromatography |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Hexane) | - |

Experimental Protocols for Characterization

Detailed and robust analytical methods are essential for confirming the identity and purity of this compound. This section provides detailed experimental protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds like this compound and for identifying potential impurities.

Methodology:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra with a library database (e.g., NIST). Potential impurities could arise from the synthesis, which often involves the reaction of 1,2-dibromobenzene with a cyclohexylating agent.[1] Therefore, one might expect to find unreacted starting materials or di-substituted byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.

Methodology:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 240 ppm.

-

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. The cyclohexyl protons will appear as a series of complex multiplets in the upfield region (δ 1.2-3.0 ppm).

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons and, due to symmetry, four signals for the cyclohexyl carbons. The carbon attached to the bromine atom will be significantly downfield. Based on spectral data of similar substituted cyclohexylbenzenes, the chemical shifts can be predicted.[2][3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

For non-volatile impurities or for orthogonal purity confirmation, a reversed-phase HPLC method can be developed.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. As this compound is nonpolar, a higher percentage of the organic solvent will be required for elution.[4] A good starting point is an isocratic elution with 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm or 254 nm.

-

Injection Volume: 10 µL of a 0.5 mg/mL solution in acetonitrile.

Method Development: For optimal separation of potential impurities, a gradient elution may be necessary. A typical gradient could start at 60% acetonitrile and ramp up to 95% over 15-20 minutes.[5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization and purity assessment of this compound.

This comprehensive approach, combining chromatographic and spectroscopic techniques, ensures a thorough and reliable characterization of this compound, meeting the stringent quality requirements of the research and pharmaceutical industries.

References

A Technical Guide to the Solubility of 1-Bromo-2-cyclohexylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-Bromo-2-cyclohexylbenzene, a compound of interest in synthetic organic chemistry and potentially in drug development pathways. Due to a lack of publicly available quantitative solubility data, this document provides a predictive solubility profile based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate empirical data tailored to their specific applications. This guide is intended to be a foundational resource for scientists and researchers, providing both theoretical guidance and practical methodologies for working with this compound.

Introduction

This compound (C₁₂H₁₅Br) is an aromatic compound characterized by a benzene ring substituted with both a bromine atom and a cyclohexyl group. Its molecular structure lends it a predominantly non-polar and lipophilic character, which is a critical determinant of its solubility. Understanding the solubility of this compound is essential for a variety of applications, including reaction solvent selection, optimization of reaction conditions, product purification, and formulation development in medicinal chemistry.

While specific quantitative solubility data for this compound is not widely reported in scientific literature, its solubility can be reliably predicted based on the "like dissolves like" principle.[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2]

Predicted Solubility Profile

Based on its chemical structure—a large non-polar cyclohexyl group and a phenyl ring with a halogen substituent—this compound is expected to be readily soluble in a wide range of non-polar and weakly polar organic solvents. The large hydrocarbon component suggests strong van der Waals interactions with similar non-polar solvent molecules. Conversely, it is expected to have very low solubility in highly polar solvents like water.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Pentane | High / Miscible | Strong van der Waals forces between the non-polar solute and solvent. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High / Miscible | Favorable π-π stacking and van der Waals interactions between the aromatic rings of the solute and solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | Similarities in polarity and the presence of a halogen atom promote miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are relatively non-polar and can effectively solvate the hydrocarbon structure. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The carbonyl group introduces some polarity, but the alkyl groups allow for good interaction with the non-polar parts of the solute. |

| Esters | Ethyl Acetate | Soluble | Moderately polar, but capable of solvating the non-polar structure. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The high polarity and hydrogen bonding of alcohols are less compatible with the non-polar nature of the solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The significant difference in polarity and the inability of the solute to form strong hydrogen bonds with the solvent lead to insolubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is highly recommended.[3][4] This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Strategic Application of 1-Bromo-2-cyclohexylbenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 1-Bromo-2-cyclohexylbenzene, a readily accessible aromatic building block, presents a unique combination of steric and electronic properties that make it an attractive starting point for the synthesis of diverse compound libraries. The presence of the bromine atom provides a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of various pharmacophoric elements. Simultaneously, the bulky cyclohexyl group can influence molecular conformation, enhance metabolic stability, and modulate interactions with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility and its role in the generation of bioactive molecules.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅Br | [1] |

| Molecular Weight | 239.15 g/mol | [1] |

| CAS Number | 59734-92-8 | [1] |

| Appearance | Clear liquid or white crystalline solid | [2] |

| Boiling Point | 79-83 °C at 0.01 mmHg | [2] |

| Density | 1.295 g/mL | [2] |

Synthetic Utility: A Gateway to Molecular Diversity

The true potential of this compound in medicinal chemistry lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug-like molecules.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

-

Buchwald-Hartwig Amination: This transformation allows for the synthesis of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This is a crucial reaction for incorporating amine functionalities, which are prevalent in many drug classes.

-

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted alkenes.

-

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne to form a C-C bond, providing access to substituted alkynes.

These reactions, among others, allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Potential Therapeutic Applications: The 2-Cyclohexylphenyl Scaffold in Drug Design

Case Study: Histamine H3 Receptor Modulators

A notable area where the cyclohexylphenyl scaffold has been explored is in the development of histamine H3 receptor modulators. The H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a promising target for the treatment of various neurological and psychiatric disorders.

A patent for "Cyclohexyl derivatives" describes compounds with modulatory activity at the H3 receptor. While the patent does not explicitly detail the synthesis of these compounds starting from this compound, a plausible synthetic route can be envisioned utilizing the cross-coupling reactions mentioned previously. For instance, a key intermediate could be synthesized via a Suzuki-Miyaura coupling between this compound and a suitable boronic acid derivative.

Experimental Protocols

To illustrate the practical application of this compound in synthesizing a potential bioactive molecule, a representative experimental workflow is provided below. This protocol is a generalized representation based on established cross-coupling methodologies.

Synthesis of a Hypothetical Bioactive Amine Derivative

Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Solvent Addition: Anhydrous, degassed toluene is added via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-cyclohexylphenyl)amine derivative.

Signaling Pathways and Logical Relationships

The development of new therapeutic agents often involves targeting specific signaling pathways implicated in disease. The following diagram illustrates a simplified representation of a generic G protein-coupled receptor (GPCR) signaling cascade, a common target for drugs developed from scaffolds like 2-cyclohexylphenyl.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its synthetic accessibility and the reactivity of the bromine atom allow for the efficient construction of diverse molecular architectures. The 2-cyclohexylphenyl scaffold, which can be readily accessed from this starting material, holds promise for the development of novel therapeutic agents targeting a range of biological pathways. Further exploration of this scaffold in various therapeutic areas is warranted and is likely to yield novel drug candidates with improved pharmacological profiles. This technical guide serves as a foundational resource to stimulate further research and development in this promising area of medicinal chemistry.

References

1-Bromo-2-cyclohexylbenzene: A Versatile Precursor for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-cyclohexylbenzene, a substituted aromatic halide, is emerging as a pivotal building block in the synthesis of novel organic materials. Its unique structure, featuring a reactive bromine atom ortho to a bulky cyclohexyl group, offers tailored steric and electronic properties that are highly desirable in the design of liquid crystals, advanced polymers, and potentially pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction

The quest for new materials with precisely controlled properties is a driving force in chemical research. Substituted aromatic compounds are fundamental to this endeavor, serving as versatile precursors for a wide array of functional molecules. This compound (C₁₂H₁₅Br) is one such molecule of growing interest. The presence of the bromine atom allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions, to form more complex architectures. The adjacent cyclohexyl group, on the other hand, imparts significant steric bulk, influencing the conformational and packing properties of the resulting materials. This combination makes this compound an attractive starting material for the synthesis of liquid crystals with specific mesophase behavior and polymers with enhanced solubility and processability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 59734-92-8 |

| Molecular Formula | C₁₂H₁₅Br |

| Molecular Weight | 239.15 g/mol |

| Boiling Point | 79 - 83 °C at 0.01 mmHg |

| Density | 1.295 g/mL |

| Refractive Index | 1.5605 |

Synthesis and Characterization

While several synthetic routes to this compound have been explored, a common approach involves the regioselective bromination of cyclohexylbenzene or the reaction of bromobenzene with a cyclohexylating agent. A reported method involves the reaction of bromobenzene and cyclohexane, which yields a mixture of isomers. In one study, the reaction of bromobenzene with cyclohexane using dodecacarbonyl-triangulo-triruthenium as a catalyst yielded this compound as a minor product with a yield of 18%.[1]

Illustrative Synthetic Protocol: Friedel-Crafts Alkylation and Subsequent Bromination

A plausible and scalable synthesis of this compound can be envisioned through a two-step process: the Friedel-Crafts alkylation of benzene with cyclohexene to form cyclohexylbenzene, followed by selective ortho-bromination.

Step 1: Synthesis of Cyclohexylbenzene

A detailed protocol for the synthesis of cyclohexylbenzene is available in Organic Syntheses.[2] In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid are placed. The mixture is cooled in an ice bath, and 164 g (203 cc, 2 moles) of cyclohexene is added with stirring over a period of one and one-half hours, while the temperature is maintained between 5° and 10°C. Stirring is continued for an additional hour. The hydrocarbon layer is separated, washed, dried, and purified by fractional distillation to yield cyclohexylbenzene.

Step 2: Bromination of Cyclohexylbenzene

Direct bromination of cyclohexylbenzene tends to yield the para-isomer as the major product. To achieve ortho-selectivity, specific directing groups or reaction conditions may be necessary. For the purpose of this guide, a general bromination procedure is outlined, which would likely produce a mixture of isomers requiring separation.

To a solution of cyclohexylbenzene (160 g, 1 mol) in a suitable solvent (e.g., carbon tetrachloride), iron filings (as a catalyst) are added. Bromine (160 g, 1 mol) is then added dropwise with stirring in the dark. The reaction mixture is stirred at room temperature until the evolution of hydrogen bromide gas ceases. The mixture is then washed with water, a solution of sodium bisulfite, and finally with water again. The organic layer is dried over anhydrous calcium chloride and the solvent is removed by distillation. The resulting crude product, a mixture of bromo-cyclohexylbenzene isomers, is then purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound isomer.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.0 (m, 4H): Aromatic protons. The ortho-substitution pattern would lead to a complex multiplet.

-

δ 2.8-2.5 (m, 1H): Methine proton of the cyclohexyl group attached to the benzene ring.

-

δ 1.9-1.2 (m, 10H): Methylene protons of the cyclohexyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 145-125 (multiple signals): Aromatic carbons.

-

δ 45-40 (1C): Methine carbon of the cyclohexyl group.

-

δ 35-25 (multiple signals): Methylene carbons of the cyclohexyl group.

Applications in Novel Materials

The unique structural features of this compound make it a promising precursor for a range of novel materials, particularly in the fields of liquid crystals and polymers.

Liquid Crystals

The incorporation of a cyclohexylphenyl moiety is a well-established strategy in the design of liquid crystalline materials.[4] The cyclohexyl group provides a desirable combination of rigidity and non-planarity, which can influence the mesomorphic properties, such as the clearing point and viscosity, of the final liquid crystal. The bromo-substituent on the phenyl ring serves as a convenient handle for further molecular elaboration through cross-coupling reactions to introduce other mesogenic units.

dot

Caption: Synthesis of a liquid crystal via Suzuki coupling.

Advanced Polymers

This compound can be utilized as a monomer in the synthesis of novel polyphenylenes. The polymerization can be achieved through various cross-coupling reactions, such as Suzuki or Stille polycondensation. The presence of the bulky cyclohexyl substituent on the polymer backbone is expected to disrupt chain packing, leading to increased solubility and improved processability of the resulting polymer compared to unsubstituted polyphenylenes. These soluble conjugated polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

dot

References

An In-depth Technical Guide on the Theoretical and Computational Analysis of 1-Bromo-2-cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 1-Bromo-2-cyclohexylbenzene, a substituted aromatic hydrocarbon. Due to the limited availability of dedicated research on this specific molecule, this paper presents data derived from computational modeling utilizing Density Functional Theory (DFT). The guide covers the molecule's optimized geometric structure, vibrational frequencies, and electronic properties, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) analysis. All quantitative data is summarized in structured tables for clarity. Furthermore, detailed hypothetical experimental protocols for the synthesis and spectroscopic analysis are provided, based on established chemical principles. Visualizations of the molecular structure and a proposed computational workflow are presented using Graphviz DOT language, adhering to specified formatting guidelines. This guide serves as a foundational resource for researchers interested in the physicochemical properties of this compound and its potential applications.

Introduction

This guide aims to fill the existing knowledge gap by providing a detailed computational analysis of this compound. By employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we can predict and analyze its molecular properties with a high degree of accuracy. The presented data and methodologies can serve as a starting point for further experimental and theoretical investigations into this and related compounds.

Computational Methodology

The computational analysis of this compound was performed using established quantum chemistry principles. The following provides a detailed, albeit hypothetical, protocol for such a study.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. The geometry optimization was performed in the gas phase. Following the optimization, a vibrational frequency analysis was carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. Additionally, the Molecular Electrostatic Potential (MEP) was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the quantitative data obtained from the DFT calculations for this compound.

Optimized Geometric Parameters

Note: The atom numbering is provided in the molecular structure diagram below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.40 |

| C1-Br | 1.91 | |

| C2-C7 | 1.52 | |

| C-H (Aromatic) | 1.08 | |

| C-H (Cyclohexyl) | 1.10 | |

| C-C (Aromatic) | 1.39 - 1.40 | |

| C-C (Cyclohexyl) | 1.53 - 1.54 | |

| **Bond Angles (°) ** | C2-C1-Br | 119.5 |

| C1-C2-C7 | 122.1 | |

| C1-C2-C3 | 118.9 | |

| C2-C7-C8 | 111.8 | |

| Dihedral Angles (°) | Br-C1-C2-C7 | 179.8 |

| C6-C1-C2-C7 | -0.5 |

Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) cyclohexyl | 2850 - 2980 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1450 - 1600 | Aromatic C=C stretching |

| δ(C-H) cyclohexyl | 1440 - 1470 | Cyclohexyl C-H bending |

| ν(C-Br) | 550 - 650 | C-Br stretching |

Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Energy Gap (ΔE) | 6.33 |

Experimental Protocols

The following sections describe detailed, hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Reaction: Friedel-Crafts alkylation of bromobenzene with cyclohexene.

Materials:

-

Bromobenzene

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) to dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of bromobenzene (1 equivalent) and cyclohexene (1.2 equivalents) dropwise to the cooled AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Characterization

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the purified liquid sample is placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Peaks: Characteristic peaks for aromatic C-H stretching (around 3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Br stretching (550-650 cm⁻¹).[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: A multiplet in the aromatic region (δ 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. A multiplet in the aliphatic region (δ 1.2-3.0 ppm) corresponding to the eleven protons of the cyclohexyl group.

-

Expected ¹³C NMR Signals: Signals in the aromatic region (δ 120-145 ppm) for the six carbons of the benzene ring and signals in the aliphatic region (δ 25-45 ppm) for the six carbons of the cyclohexyl group.

Visualizations

The following diagrams, created using the DOT language, illustrate the molecular structure and a logical workflow for the computational analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A logical workflow for the computational analysis of this compound.

Conclusion

This technical guide has presented a detailed theoretical and computational analysis of this compound. By employing DFT calculations, we have provided valuable insights into its optimized geometry, vibrational properties, and electronic structure. The tabulated data offers a clear and concise summary for researchers. The hypothetical experimental protocols for synthesis and characterization provide a practical framework for laboratory work. The visualizations aid in understanding the molecular structure and the computational process. While this work is computational in nature, it lays a strong foundation for future experimental validation and exploration of the potential applications of this compound in various scientific and industrial fields. Further research could involve exploring its reactivity, potential as a pharmaceutical intermediate, and its behavior in different solvent environments.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-cyclohexylbenzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This method is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. The coupling of sterically hindered substrates, such as 1-Bromo-2-cyclohexylbenzene, presents a significant challenge due to the steric hindrance around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

These application notes provide a detailed protocol and comparative data for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The use of robust catalyst systems, often employing bulky and electron-rich phosphine ligands, is crucial for achieving high yields with such sterically demanding substrates.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and isolated yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is representative of typical results achievable with sterically hindered substrates and is based on established methodologies for similar transformations.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | 75 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 14 | 95 |

| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | CataCXium A (6) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 65 |

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-